7-Butyl-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with significant potential in scientific research. Its molecular formula is and its molecular weight is approximately 321.42 g/mol. The compound is characterized by its unique structure, which includes a butyl group, a hexylamino group, and a methyl group attached to the purine core. It has been identified with the CAS number 128924-90-3 and is often utilized in various biochemical applications due to its properties and reactivity .
The compound can be sourced from various chemical suppliers and research institutions. It is typically available in high purity (around 95%) for research purposes. Suppliers such as BenchChem and Parchem provide detailed specifications and properties for this compound, making it accessible for scientific studies .
7-Butyl-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione falls under the category of purine derivatives. Purines are nitrogen-containing compounds that play critical roles in biological systems, particularly in the formation of nucleotides and nucleic acids.
The synthesis of 7-butyl-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions that may include alkylation, condensation, and cyclization processes. Specific synthetic routes may vary depending on the desired yield and purity.
The molecular structure of 7-butyl-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione can be depicted using its canonical SMILES notation: CCCCCCNC1=NC2=C(N1CCCC)C(=O)NC(=O)N2C. This notation indicates the arrangement of atoms within the molecule.
InChI=1S/C16H27N5O2/c1-4-6-8-9-10-17-15-18-13-12(21(15)11-7-5-2)14(22)19-16(23)20(13)3/h4-11H2,1-3H3,(H,17,18)(H,19,22,23)This structure highlights the presence of multiple functional groups that contribute to its chemical behavior.
7-butyl-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions typical of purine derivatives:
These reactions often require careful control of conditions such as pH and temperature to ensure selectivity and yield.
The mechanism of action for 7-butyl-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with biological targets such as enzymes or receptors:
Research indicates that compounds similar to this purine derivative often exhibit pharmacological properties that could be harnessed for therapeutic applications.
The physical properties of 7-butyl-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione include:
Chemical properties include:
Further studies are required to fully characterize its stability under various environmental conditions.
7-butyl-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione has several potential applications in scientific research:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1